Welcome to the BenchChem Online Store!
molecular formula C19H21ClN2 B024045 1-Benzyl-4-cyano-4-phenylpiperidine Hydrochloride CAS No. 71258-18-9

1-Benzyl-4-cyano-4-phenylpiperidine Hydrochloride

Cat. No. B024045
M. Wt: 312.8 g/mol
InChI Key: SPXFNRMZPRHYRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04748276

Procedure details

The use of tetra-n-butylammonium salt, preferably the hydrogen sulfate or alternatively the bromide or chloride, in the reaction of bis(2-chloroethyl)benzylamine in toluene with phenylacetonitrile in the presence of aqueous sodium hydroxide results in yields of up to about 77% compared to much lower yields obtained using other quaternary ammonium salts. This aspect of the invention is preferably run by dissolving equimolecular amounts of N,N-bis(2-chloroethyl)benzylamine and phenylacetonitrile in toluene, adding 10 mole percent of tetran-butylammonium hydrogen sulfate, slowly adding with vigorous agitation four molar equivalents of 50% sodium hydroxide (over a short period, about 60 to 90 minutes), maintaining the agitated reaction mixture at about 65° to 85° C. until the reaction is completed (about three to four hours), quenching the reaction mixture with water, separating the toluene layer, washing it with water to neutral pH, distilling off the toluene in vacuo, dissolving the residue with a suitable solvent, e.g., methanol, acidifying the resulting solution with concentrated hydrochloric acid, collecting the precipitated product and drying it to obtain 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride in yields up to about 77% based on benzyl chloride used in the preparation of N,N-bis(2-hydroxyethyl)benzylamine. In place of methanol other suitable solvents can be used, e.g., ethanol, acetone or isopropyl alcohol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
quaternary ammonium salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([N+](CCCC)(CCCC)CCCC)CCC.S([O-])(O)(=O)=O.[Br-].[Cl-].[Cl:25][CH2:26][CH2:27][N:28]([CH2:36][CH2:37]Cl)[CH2:29][C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1.[C:39]1([CH2:45][C:46]#[N:47])[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=1.[OH-].[Na+]>C1(C)C=CC=CC=1.S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC>[ClH:25].[CH2:29]([N:28]1[CH2:36][CH2:37][C:45]([C:46]#[N:47])([C:39]2[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=2)[CH2:26][CH2:27]1)[C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1 |f:6.7,9.10,11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCN(CC1=CC=CC=C1)CCCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CC#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
quaternary ammonium salts
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCN(CCCl)CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CC#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
results
CUSTOM
Type
CUSTOM
Details
in yields of up to about 77%
CUSTOM
Type
CUSTOM
Details
to much lower yields
CUSTOM
Type
CUSTOM
Details
obtained
TEMPERATURE
Type
TEMPERATURE
Details
about 60 to 90 minutes), maintaining
Duration
75 (± 15) min
CUSTOM
Type
CUSTOM
Details
the agitated reaction mixture at about 65° to 85° C. until the reaction
CUSTOM
Type
CUSTOM
Details
(about three to four hours)
CUSTOM
Type
CUSTOM
Details
quenching the reaction mixture with water
CUSTOM
Type
CUSTOM
Details
separating the toluene layer
WASH
Type
WASH
Details
washing it with water to neutral pH
DISTILLATION
Type
DISTILLATION
Details
distilling off the toluene in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolving the residue with a suitable solvent, e.g., methanol
CUSTOM
Type
CUSTOM
Details
collecting the precipitated product
CUSTOM
Type
CUSTOM
Details
drying it

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C1=CC=CC=C1)N1CCC(CC1)(C1=CC=CC=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.